2-Fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Description
Properties
IUPAC Name |
2-fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO3/c1-11(2)12(3,4)18-13(17-11)8-6-9(14)15-10(7-8)16-5/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEAYURKKSMLIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with a fluorinated pyridine derivative.
Borylation Reaction: The key step involves the introduction of the boronic ester group through a borylation reaction. This is often achieved using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Industrial production methods may involve optimization of reaction conditions to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality.
Chemical Reactions Analysis
2-Fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst, a base, and an aryl halide or vinyl halide as the coupling partner.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.
Substitution Reactions: The fluorine and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and oxidizing agents like hydrogen peroxide or sodium perborate. The major products formed depend on the specific reaction conditions and the nature of the coupling partner.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic applications. Its fluorinated pyridine structure contributes to enhanced biological activity and selectivity in drug design.
Case Studies:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of fluorinated pyridines have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .
- Antimicrobial Properties : Studies have demonstrated that fluorinated compounds can enhance the potency of antimicrobial agents. The incorporation of boron into the structure may also contribute to increased efficacy against resistant bacterial strains .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its ability to participate in cross-coupling reactions makes it valuable for creating complex molecular architectures.
Synthetic Applications:
- Suzuki-Miyaura Coupling : The presence of the boronate moiety allows for efficient coupling reactions with aryl halides, facilitating the formation of biaryl compounds which are crucial in pharmaceuticals and agrochemicals .
- Functionalization Reactions : The methoxy group can be easily modified to introduce various functional groups, making this compound a key intermediate in synthesizing diverse organic molecules .
Materials Science
In materials science, the unique properties of this compound allow for its use in developing advanced materials.
Applications in Materials:
- Polymer Chemistry : The dioxaborolane unit can act as a cross-linking agent in polymer formulations, enhancing mechanical properties and thermal stability .
- Optoelectronic Devices : Research into fluorinated compounds suggests potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their electronic properties .
Mechanism of Action
The mechanism of action of 2-Fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine in chemical reactions involves the activation of the boronic ester group. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The fluorine and methoxy groups can influence the electronic properties of the pyridine ring, affecting the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups (EWGs): The fluorine at position 2 in the target compound enhances electrophilicity of the boronate, improving cross-coupling efficiency compared to methoxy-substituted analogs (e.g., 2-methoxy-6-Bpin pyridine) .
- Steric Effects: The 4-position boronate in the target compound minimizes steric clashes during coupling, whereas analogs with substituents at positions 3 or 5 (e.g., 2-fluoro-3-methoxy-5-Bpin pyridine) show reduced reactivity due to hindered access to the boron center .
- Trifluoromethyl Substitution: The trifluoromethyl group in 2-methoxy-6-CF3-Bpin pyridine increases molecular weight and stability but may reduce reaction yields due to steric bulk .
Reactivity in Cross-Coupling Reactions
- The target compound’s fluorine atom activates the boronate toward transmetallation in Suzuki-Miyaura reactions, enabling couplings with aryl halides at milder conditions compared to non-fluorinated analogs .
- Methoxy-substituted analogs (e.g., 2-methoxy-6-Bpin pyridine) require higher temperatures or stronger bases due to reduced electrophilicity .
- Trifluoromethyl-substituted derivatives exhibit slower reaction kinetics but improved product stability, making them suitable for high-temperature applications .
Pharmacological and Physicochemical Properties
- The trifluoromethyl analog () has a higher molecular weight (303.09 vs. ~265.14), which may impact solubility and membrane permeability .
Biological Activity
2-Fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine (CAS No. 2223043-31-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Properties
Research has demonstrated that 2-Fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine exhibits significant anticancer activity. In vitro studies have shown:
- IC50 Values : The compound displayed IC50 values in the nanomolar range against various cancer cell lines, indicating potent growth inhibition .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.87 - 12.91 |
| MDA-MB-231 | 1.75 - 9.46 |
| A549 (lung cancer) | <10 |
These results suggest that the compound could be a promising candidate for further development as an anticancer agent.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has been explored for its anti-inflammatory effects. In studies involving BV2 microglial cells:
- Nitric Oxide (NO) Production : The compound significantly reduced NO levels at concentrations as low as 1 µM.
| Treatment Concentration (µM) | NO Levels (µM) |
|---|---|
| Control | 10 |
| Compound Treatment | 3 |
This reduction indicates potential applications in treating neuroinflammatory conditions.
Study on DYRK1A Inhibition
Safety and Toxicity Assessments
Safety profiles were evaluated through subacute toxicity studies in mice. The compound exhibited a favorable safety margin with no significant adverse effects noted at high doses (up to 40 mg/kg) . This suggests that the compound not only possesses therapeutic potential but also maintains acceptable safety levels for further development.
Q & A
Q. What are the standard synthetic protocols for preparing 2-fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how are reaction conditions optimized?
Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. Key steps include:
- Borylation of halogenated precursors : Start with a halogenated pyridine derivative (e.g., 4-bromo-2-fluoro-6-methoxypyridine) and react it with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C for 12–24 hours .
- Catalyst optimization : Use ligands like 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) to enhance coupling efficiency. Monitor reaction progress via TLC or HPLC.
- Purification : Purify via column chromatography (gradient: ethyl acetate/hexane) or recrystallization. Yield improvements (>80%) are achieved by controlling moisture and oxygen levels .
Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. For example, the fluorine atom at position 2 causes deshielding of adjacent protons (δ ~8.2–9.3 ppm for pyridine protons) .
- HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight (C₁₃H₁₈BFNO₃; exact mass: 281.13 g/mol) with <2 ppm error .
- X-ray crystallography : Resolve boronate ester geometry and confirm regioselectivity of substitution (if single crystals are obtainable).
Q. What are the key stability considerations for handling and storing this boronate ester?
Methodological Answer:
- Moisture sensitivity : Store under inert gas (N₂/Ar) at –20°C in sealed, desiccated containers. Use anhydrous solvents (e.g., THF, DCM) for reactions .
- Thermal stability : Decomposition occurs above 150°C. Avoid prolonged heating during synthesis.
- Light sensitivity : Protect from UV exposure to prevent boronate hydrolysis.
Advanced Research Questions
Q. How do steric and electronic effects of the methoxy and fluorine substituents influence cross-coupling reactivity?
Methodological Answer:
- Electronic effects : The electron-withdrawing fluorine at position 2 enhances electrophilicity at the adjacent carbon, facilitating oxidative addition with Pd⁰ catalysts.
- Steric effects : The methoxy group at position 6 introduces steric hindrance, requiring bulky ligands (e.g., XPhos) to stabilize the transition state. Computational studies (DFT) predict activation barriers for competing reaction pathways .
- Experimental validation : Compare coupling rates with analogs (e.g., 6-methyl vs. 6-methoxy derivatives) using kinetic profiling.
Q. How can competing side reactions (e.g., protodeboronation or homocoupling) be minimized during synthesis?
Methodological Answer:
- Protodeboronation suppression : Use aprotic solvents (e.g., THF) and avoid strong acids/bases. Additives like 1,4-diazabicyclo[2.2.2]octane (DABCO) stabilize boronate intermediates .
- Homocoupling control : Optimize catalyst loading (0.5–2 mol% Pd) and reduce reaction time. Monitor by GC-MS for dimer formation.
- Case study : In a 2024 study, lowering Pd(OAc)₂ loading to 0.1 mol% reduced homocoupling from 15% to <3% .
Q. What strategies are employed to study the compound’s applications in medicinal chemistry (e.g., as a kinase inhibitor precursor)?
Methodological Answer:
- Structure-activity relationship (SAR) : Synthesize analogs by replacing the methoxy group with other substituents (e.g., -OH, -NH₂) and test against kinase targets (e.g., EGFR, ALK).
- Biological assays : Use fluorescence polarization assays to measure binding affinity. For example, a 2022 study showed IC₅₀ values of 0.8–2.3 µM for pyridine-boronate derivatives in kinase inhibition .
- Metabolic stability : Assess in vitro liver microsome stability (e.g., t½ >60 min in human hepatocytes) to prioritize candidates for in vivo studies .
Q. How is computational modeling used to predict reactivity and regioselectivity in downstream derivatization?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the boron atom exhibits high electrophilicity (f⁺ = 0.15), favoring Suzuki couplings .
- Molecular docking : Predict binding modes with target proteins (e.g., SARS-CoV-2 main protease) using AutoDock Vina. A 2023 model suggested hydrogen bonding between the methoxy group and Thr26 residue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
